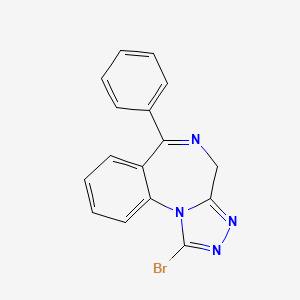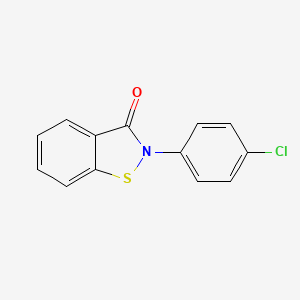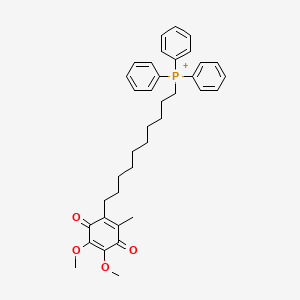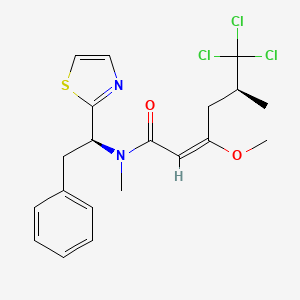
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- is a compound belonging to the class of triazolobenzodiazepines. This compound is structurally related to other benzodiazepines and is known for its high potency and short to intermediate duration of action . It has been identified in various forms such as tablets, capsules, powders, and solutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-bromobenzophenone with hydrazine to form the corresponding hydrazone, which is then cyclized with triethyl orthoformate to yield the triazolobenzodiazepine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- has several scientific research applications:
Mécanisme D'action
The compound exerts its effects by binding to the benzodiazepine site of GABA A receptors. This binding enhances the effect of the neurotransmitter GABA, leading to increased neuronal inhibition. The effects can be reversed by the administration of the benzodiazepine receptor antagonist flumazenil . The compound is metabolized by cytochrome P450 enzymes, including CYP2B6, CYP2C19, and CYP3A4 .
Comparaison Avec Des Composés Similaires
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- is structurally related to other triazolobenzodiazepines such as alprazolam and bromazolam . Compared to these compounds, it has a similar binding affinity to GABA A receptors but differs in its substitution pattern, which can affect its pharmacokinetic properties and potency .
List of Similar Compounds
- Alprazolam
- Bromazolam
- Diazepam
- Midazolam
Propriétés
Numéro CAS |
71368-69-9 |
|---|---|
Formule moléculaire |
C16H11BrN4 |
Poids moléculaire |
339.19 g/mol |
Nom IUPAC |
1-bromo-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C16H11BrN4/c17-16-20-19-14-10-18-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)21(14)16/h1-9H,10H2 |
Clé InChI |
LMBBKKPWAXMKIE-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=CC=CC=C3C(=N1)C4=CC=CC=C4)Br |
SMILES canonique |
C1C2=NN=C(N2C3=CC=CC=C3C(=N1)C4=CC=CC=C4)Br |
Key on ui other cas no. |
71368-69-9 |
Synonymes |
U 51477 U-51477 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(1R,2R,3S,7R,9R,10R,12R)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1252194.png)
![4-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazo]-4-oxo-N-propan-2-ylbutanamide](/img/structure/B1252195.png)
